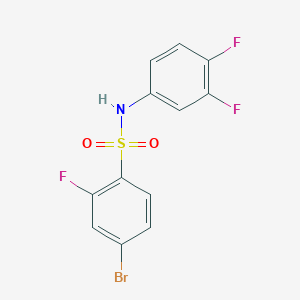

4-Bromo-N-(3,4-difluorophenyl)-2-fluorobenzenesulfonamide

Description

4-Bromo-N-(3,4-difluorophenyl)-2-fluorobenzenesulfonamide is a halogen-rich sulfonamide derivative characterized by a bromine atom at the 4-position, a fluorine atom at the 2-position of the benzenesulfonamide core, and a 3,4-difluorophenyl substituent attached via the sulfonamide nitrogen.

The synthesis likely involves sulfonylation of 3,4-difluoroaniline with 4-bromo-2-fluorobenzenesulfonyl chloride, a method analogous to routes described for related compounds in . The presence of multiple halogens enhances molecular polarity and may influence binding interactions in biological systems, though exact pharmacological properties remain uncharacterized in the literature reviewed.

Properties

IUPAC Name |

4-bromo-N-(3,4-difluorophenyl)-2-fluorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7BrF3NO2S/c13-7-1-4-12(11(16)5-7)20(18,19)17-8-2-3-9(14)10(15)6-8/h1-6,17H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNIKDSSRLYCSAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NS(=O)(=O)C2=C(C=C(C=C2)Br)F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7BrF3NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-(3,4-difluorophenyl)-2-fluorobenzenesulfonamide typically involves the reaction of 4-bromo-2-fluorobenzenesulfonyl chloride with 3,4-difluoroaniline. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-(3,4-difluorophenyl)-2-fluorobenzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The sulfonamide group can participate in oxidation and reduction reactions, leading to the formation of sulfoxides or sulfones.

Coupling Reactions: The compound can undergo coupling reactions with aryl or alkyl halides in the presence of palladium catalysts to form new carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles like amines or thiols, solvents such as dimethylformamide (DMF), and bases like potassium carbonate.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts, ligands like triphenylphosphine, and solvents such as toluene or ethanol.

Major Products Formed

Substitution Reactions: Formation of new sulfonamide derivatives.

Oxidation Reactions: Formation of sulfoxides or sulfones.

Reduction Reactions: Formation of reduced sulfonamide derivatives.

Coupling Reactions: Formation of biaryl or alkyl-aryl compounds.

Scientific Research Applications

4-Bromo-N-(3,4-difluorophenyl)-2-fluorobenzenesulfonamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Bromo-N-(3,4-difluorophenyl)-2-fluorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or modulate receptor function by binding to receptor sites. These interactions can lead to various biological effects, including inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .

Comparison with Similar Compounds

Table 1: Key Structural Differences and Similarities

Impact of Substituents on Properties

- Chlorine vs. Fluorine: Compounds with 3,4-dichlorobenzyl groups (e.g., ) exhibit higher molecular weight and lipophilicity, which may improve membrane permeability but reduce aqueous solubility relative to difluorophenyl analogs.

- Extended Aromatic Systems: The quinolin-3-yloxy group in Compound 9 () introduces a planar aromatic system, likely enhancing binding to hydrophobic pockets in biological targets. This feature is absent in the target compound, which relies solely on halogen interactions.

Solubility Modifiers :

- Methoxy groups in C10 () increase polarity and solubility, whereas the target compound’s halogens may prioritize target affinity over solubility.

Biological Activity

4-Bromo-N-(3,4-difluorophenyl)-2-fluorobenzenesulfonamide (CAS No. 1771023-75-6) is a sulfonamide compound characterized by the presence of bromine and fluorine substituents on a benzene ring. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and drug development. This article explores the biological activity of this compound, including its mechanism of action, applications in research, and comparative analysis with similar compounds.

- Molecular Formula : C12H8BrF2N O2S

- Molecular Weight : 335.16 g/mol

- IUPAC Name : 4-bromo-N-(3,4-difluorophenyl)-2-fluorobenzenesulfonamide

The biological activity of 4-Bromo-N-(3,4-difluorophenyl)-2-fluorobenzenesulfonamide is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonamide moiety allows for potential enzyme inhibition, while the halogen substituents may enhance binding affinity and selectivity towards target proteins.

- Enzyme Inhibition : The compound can bind to the active sites of enzymes, inhibiting their catalytic activity. This is particularly relevant in the context of cancer therapy, where enzyme inhibitors can disrupt tumor growth.

- Receptor Modulation : By binding to receptor sites, this compound may modulate receptor activity, influencing various signaling pathways involved in cellular processes such as proliferation and apoptosis.

Biological Activity Studies

Research has indicated that 4-Bromo-N-(3,4-difluorophenyl)-2-fluorobenzenesulfonamide exhibits promising biological activities:

- Anticancer Activity : Preliminary studies suggest that the compound may induce apoptosis in cancer cell lines through caspase activation and modulation of Bcl-2 family proteins.

- Anti-inflammatory Properties : The compound has been explored for its potential to inhibit pro-inflammatory cytokines, suggesting a role in managing inflammatory diseases.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds can provide insights into the unique properties of 4-Bromo-N-(3,4-difluorophenyl)-2-fluorobenzenesulfonamide.

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 4-Bromo-N-(3,4-difluorophenyl)-3-methylbenzenesulfonamide | Structure | Moderate anticancer activity |

| 4-Bromo-N-(3,4-difluorophenyl)benzamide | Structure | Weak enzyme inhibition |

| 4-Bromo-N-(3,4-difluorophenyl)-2-methylbenzenesulfonamide | Structure | Strong anti-inflammatory effects |

Case Studies

- Case Study on Anticancer Effects : In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of 4-Bromo-N-(3,4-difluorophenyl)-2-fluorobenzenesulfonamide on various cancer cell lines. The results demonstrated significant cell death at micromolar concentrations, highlighting its potential as a lead compound for further development.

- Inflammation Model Study : Another study investigated the anti-inflammatory properties using an animal model of acute inflammation. The compound significantly reduced edema and pro-inflammatory cytokine levels compared to controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.